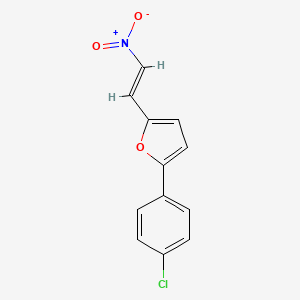

2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-10-3-1-9(2-4-10)12-6-5-11(17-12)7-8-14(15)16/h1-8H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXFBQZLYWQFDG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan typically involves the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base to form 4-chloro-β-nitrostyrene. This intermediate is then subjected to a cyclization reaction with furan under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as raw material preparation, reaction monitoring, product isolation, and purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

Oxidation: Products may include nitroso derivatives or other oxidized forms.

Reduction: Products typically include amine derivatives.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Synthesis and Properties

The synthesis of unsaturated nitro-compounds of the furan series often involves challenges. For instance, attempts to synthesize certain related compounds like α-bromo-P-(5-nitro-2-furyl)-nitroethylene via direct condensation have been unsuccessful . Reactions involving nitroethane with furfurals can yield P-nitroalkenes, but may also produce oxalic acid and tarry products as side products .

Related Research

While direct case studies and comprehensive data tables for 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan are not detailed in the provided search results, research on related compounds such as dicationic bisguanidine-arylfurans demonstrates the potential for arylfurans in developing antibacterial agents . These compounds are synthesized through methods like Suzuki cross-coupling or direct palladium-catalyzed arylation .

Potential Applications

Based on the documented uses of similar compounds, 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan may be explored in:

- Organic Synthesis: As a building block for creating more complex molecules.

- Material Science: In the development of polymers and resins, leveraging the chemical inertness andOther unique properties of fluorocarbon coatings .

- Pharmaceutical Research: As an intermediate in synthesizing compounds with biological activity, such as antibacterial or antitrypanosomal agents .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan involves its interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and furan groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Bromo-phenyl)-5-(2-nitro-vinyl)-furan (CAS: 56297-20-2)

2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furan (CAS: 1297536-44-7)

- Structural Difference : Two chlorine atoms at the 3- and 4-positions of the phenyl ring.

- Molecular Formula: C₁₂H₇Cl₂NO₃; Molecular Weight: 284.10 g/mol .

- Impact: The dichloro substitution enhances electron-withdrawing effects and steric bulk, which may improve metabolic stability or receptor interaction compared to mono-halogenated derivatives.

Comparison with Derivatives Featuring Alternative Substituents

2-(4-Bromophenyl)-5-(difluoromethyl)furan (CAS: 2248395-54-0)

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate (CAS: 175276-59-2)

- Structural Difference : Trifluoromethyl and ester groups replace nitrovinyl and furan substituents.

- Molecular Formula : C₁₄H₁₀ClF₃O₃; Molecular Weight : 330.68 g/mol .

- Impact : The ester group introduces hydrolytic susceptibility, while the trifluoromethyl group enhances lipophilicity and electronic effects, likely influencing pharmacokinetics.

5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran (CAS: 111808-94-7)

- Structural Difference : Nitrovinyl replaced by hydroxymethyl and methyl groups.

- Molecular Formula : C₁₂H₁₁ClO₂; Molecular Weight : 222.67 g/mol .

Structural Analogues with Modified Backbones

2-(4-Bromophenyl)-5-phenylfuran (CAS: 92796-38-8)

- Structural Difference : Phenyl group replaces nitrovinyl.

- Molecular Formula : C₁₆H₁₁BrO; Molecular Weight : 299.16 g/mol .

- Impact : The absence of nitrovinyl eliminates strong electron-withdrawing effects, likely reducing chemical reactivity and altering biological target profiles.

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Notable Properties |

|---|---|---|---|---|---|---|

| 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan | 56297-21-3 | C₁₂H₈ClNO₃ | 249.65 | 4-Cl, nitrovinyl | - | High reactivity, lipophilic |

| 2-(4-Bromo-phenyl)-5-(2-nitro-vinyl)-furan | 56297-20-2 | C₁₂H₈BrNO₃ | 294.10 | 4-Br, nitrovinyl | 4.46 | High boiling point, dense |

| 2-(3,4-Dichlorophenyl)-5-(2-nitrovinyl)furan | 1297536-44-7 | C₁₂H₇Cl₂NO₃ | 284.10 | 3,4-diCl, nitrovinyl | - | Enhanced steric bulk |

| 2-(4-Bromophenyl)-5-(difluoromethyl)furan | 2248395-54-0 | C₁₁H₇BrF₂O | 273.07 | 4-Br, difluoromethyl | - | Improved metabolic stability |

| Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate | 175276-59-2 | C₁₄H₁₀ClF₃O₃ | 330.68 | 4-Cl, trifluoromethyl, ester | - | Ester hydrolysis susceptibility |

Biological Activity

The compound 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan can be represented as follows:

This compound features a furan ring substituted with a chloro group and a nitrovinyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. In a study evaluating various furan compounds, 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacterial strains.

Antibacterial Studies

The antibacterial efficacy was assessed using the cup plate method against several bacterial strains, including Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Pseudomonas aeruginosa | 10 | 17 |

The compound showed notable activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan has been investigated for its anticancer effects. Several studies have reported its cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

A study assessed the cytotoxic effects on human cancer cell lines, including HeLa (cervical cancer) and HEPG2 (liver cancer). The IC50 values for the compound were determined as follows:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 4.5 |

| HEPG2 | 3.8 |

These results suggest that the compound possesses significant anticancer potential, particularly against liver and cervical cancer cells .

The biological activity of 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan is believed to be linked to its ability to interfere with cellular processes. The presence of the nitro group may enhance electron affinity, contributing to its reactivity with cellular targets. This reactivity could lead to the disruption of cellular functions in bacteria and cancer cells alike.

Case Studies

Several case studies have highlighted the therapeutic potential of furan derivatives:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated various furan derivatives, including our compound, showing promising results against resistant bacterial strains.

- Anticancer Research : Research conducted on furan derivatives indicated that modifications to the furan structure could enhance cytotoxicity against specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves a condensation reaction between a 4-chlorophenyl-substituted furan precursor and a nitrovinyl derivative. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via base-catalyzed reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or condensation . Catalysts such as AlCl₃ are often used to enhance acetyl group incorporation in related furan derivatives . Key factors affecting yield include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification methods like column chromatography or recrystallization are critical for achieving >95% purity .

Q. How is the structural characterization of 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan performed to confirm its identity and purity?

- Methodological Answer : Characterization relies on a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography resolves the spatial arrangement of the nitrovinyl and chlorophenyl groups, with R-factors <0.05 indicating high precision .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the deshielded vinyl protons (δ 6.5–7.5 ppm) and nitro group coupling .

- Mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for nitrovinyl-furan derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from structural analogs or assay conditions. For example:

- Structural analogs : Substituent positioning (e.g., nitro group orientation) can alter binding to biological targets. Comparative studies with 5-(3-chlorophenyl)furan derivatives reveal that meta-substitution reduces activity compared to para-substitution .

- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) and include positive controls (e.g., ampicillin) to normalize results .

Q. What strategies optimize reaction conditions for synthesizing nitrovinyl-furan derivatives with high stereoselectivity?

- Methodological Answer : Stereoselectivity in nitrovinyl formation can be controlled via:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor trans-isomers due to stabilization of transition states .

- Catalyst design : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) induce enantioselectivity, as demonstrated in multicomponent reactions for furan-2(5H)-one derivatives .

- Temperature gradients : Lower temperatures (e.g., 0–25°C) reduce kinetic competition, enhancing selectivity for thermodynamically stable products .

Q. How can computational modeling predict the reactivity and stability of 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, the nitrovinyl group’s LUMO often participates in charge-transfer interactions .

- Molecular Dynamics (MD) : Simulates solvation effects and thermal degradation pathways, identifying vulnerable bonds (e.g., C-NO₂ cleavage at >150°C) .

- Docking studies : Models interactions with biological targets (e.g., bacterial enzymes) to rationalize structure-activity relationships (SAR) .

Q. What is the role of substituent electronic effects on the photophysical properties of nitrovinyl-furan compounds?

- Methodological Answer : The electron-withdrawing nitro group and electron-donating chlorophenyl moiety create a push-pull system, influencing:

- Absorption spectra : Strong π→π* transitions in the UV-Vis range (λmax ~350–400 nm) correlate with conjugation length .

- Fluorescence quenching : Nitro groups reduce quantum yields via intersystem crossing, observed in analogs like 5-ethylfuran-2-carboxylic acid .

- Solvatochromism : Polarity-dependent shifts in emission spectra validate computational predictions of dipole moments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.